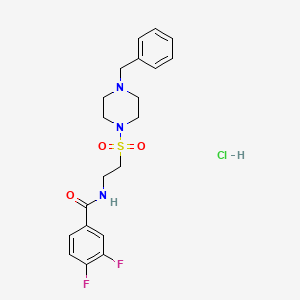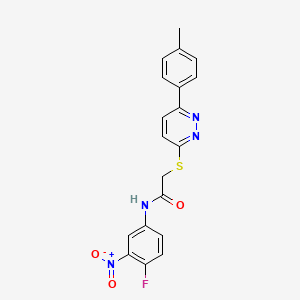
(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” is a chemical compound with the molecular formula C10H13NO2 . It is also known as MDBU. This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Molecular Structure Analysis
The molecular structure of “(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” can be represented by the InChI code1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 . Physical And Chemical Properties Analysis
“(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” is a solid at room temperature . Its molecular weight is 179.22 .科学的研究の応用
Antibacterial Activity
(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine: exhibits antibacterial potential. Researchers have studied its biofilm inhibition activity against two pathogenic bacterial strains: Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). Notably, this molecule was the best antibacterial agent against B. subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against E. coli .
Structure–Activity Relationship
The compound’s structure plays a crucial role in its biological activity. Researchers have determined its structure using techniques such as IR (infrared spectroscopy), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), and EI-MS (electron ionization mass spectrometry). The presence of specific signals in the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety contributes to its properties .
Enzymatic Inhibition
While not the primary focus, some studies have explored the inhibition of cholinesterases and lipoxygenase enzymes by related compounds. The studied derivatives of this benzodioxane-containing structure exhibited moderate to weak inhibition of these enzymes .
Chiral Motifs
Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane find applications in diverse medicinal substances and bioactive natural compounds. Examples include therapeutic agents like prosympal , dibozane , piperoxan , and doxazosin . These compounds exhibit significant biological activities and are relevant in drug development .
Pharmacophore Potential
Benzodioxane and its derivatives serve as important pharmacophores across various therapeutic areas. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits anti-hepatotoxic and antibacterial activity .
Other Potential Applications
While research is ongoing, molecules containing benzodioxane fragments have also been associated with prolonged blood pressure reduction and CNS-related activity. Further exploration may reveal additional applications .
作用機序
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been shown to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit bacterial biofilm growth
Biochemical Pathways
Given the potential antibacterial properties of similar compounds , it’s possible that this compound may interfere with pathways essential for bacterial growth and biofilm formation.
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 20165 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit bacterial biofilm growth , suggesting that this compound may have similar effects.
特性
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILQHJDHDCILG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CN)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)
![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2389733.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)
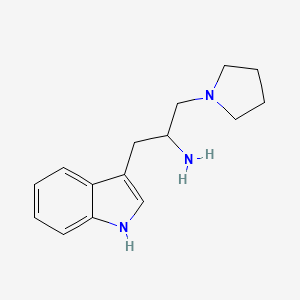
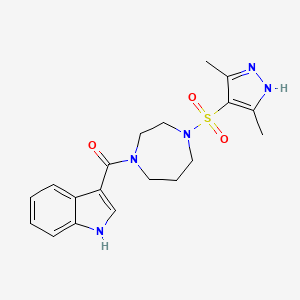
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
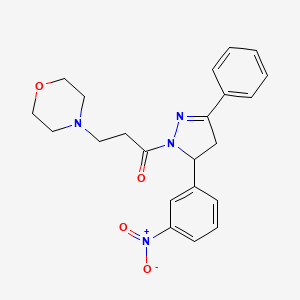
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)

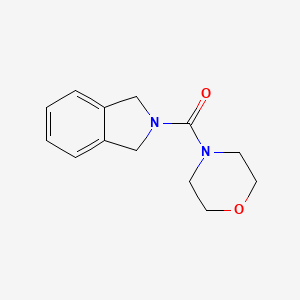
![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)
